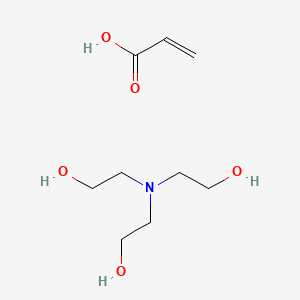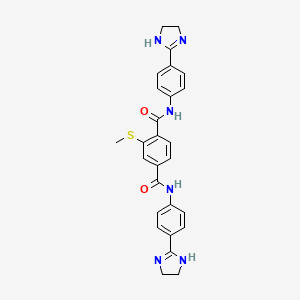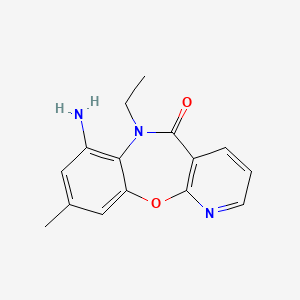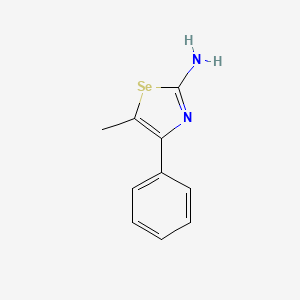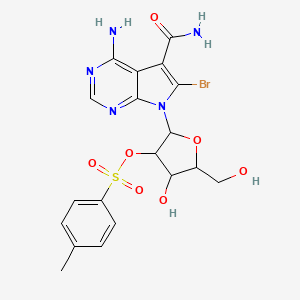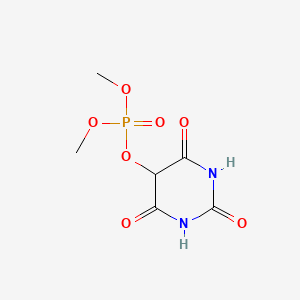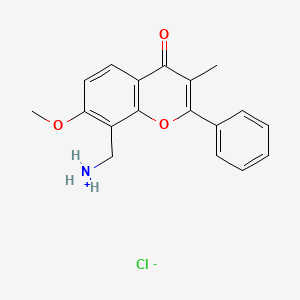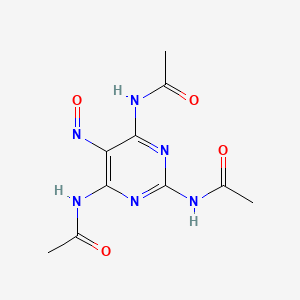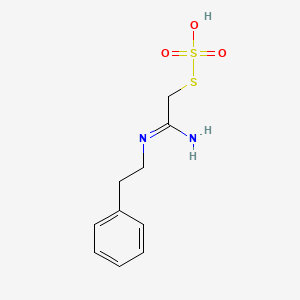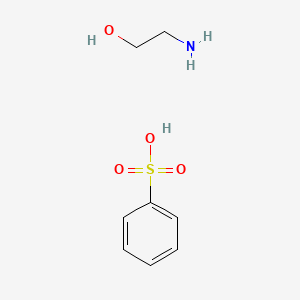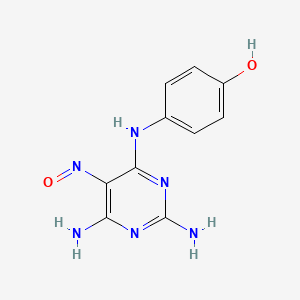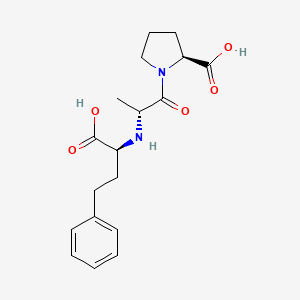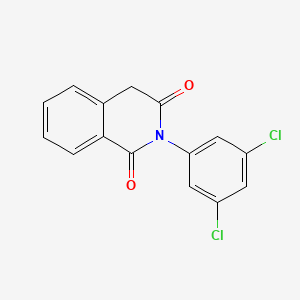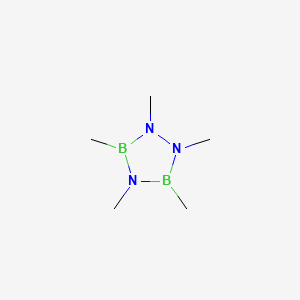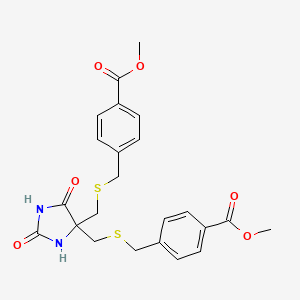
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a core imidazolidinedione structure with two methoxycarbonylphenyl groups attached via thioether linkages. The presence of these functional groups imparts distinct chemical reactivity and potential for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione typically involves multi-step organic reactions. One common approach is the reaction of 2,4-imidazolidinedione with 4-methoxycarbonylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate this compound, which is then further reacted with a thiol compound under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound’s thioether and carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s structural features may allow it to interact with cellular membranes and other macromolecules, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Bis(((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione: Similar structure but with carboxyl groups instead of methoxycarbonyl groups.
5,5-Bis(((((4-hydroxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione: Similar structure but with hydroxyl groups instead of methoxycarbonyl groups.
Uniqueness
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione is unique due to its methoxycarbonyl functional groups, which impart distinct chemical reactivity and potential for diverse applications. The presence of these groups allows for specific interactions with biological targets and enhances the compound’s solubility and stability.
Eigenschaften
CAS-Nummer |
142979-85-9 |
|---|---|
Molekularformel |
C23H24N2O6S2 |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
methyl 4-[[4-[(4-methoxycarbonylphenyl)methylsulfanylmethyl]-2,5-dioxoimidazolidin-4-yl]methylsulfanylmethyl]benzoate |
InChI |
InChI=1S/C23H24N2O6S2/c1-30-19(26)17-7-3-15(4-8-17)11-32-13-23(21(28)24-22(29)25-23)14-33-12-16-5-9-18(10-6-16)20(27)31-2/h3-10H,11-14H2,1-2H3,(H2,24,25,28,29) |
InChI-Schlüssel |
HHHFMDNZVYALOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


